molecular formula C16H24N2O5S B4072752 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B4072752
M. Wt: 356.4 g/mol
InChI Key: FXDRBOGGAISFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide, also known as Ipragliflozin, is a novel drug that is used in the treatment of type 2 diabetes. It belongs to the class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. This drug works by inhibiting the reabsorption of glucose in the kidneys, which leads to increased urinary glucose excretion and decreased blood glucose levels.

Mechanism of Action

The mechanism of action of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden involves the inhibition of SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden increases urinary glucose excretion and decreases blood glucose levels.
Biochemical and Physiological Effects
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden has several biochemical and physiological effects. It reduces blood glucose levels, improves insulin sensitivity, and reduces body weight. It also lowers blood pressure and has a beneficial effect on lipid metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden in lab experiments is that it is a selective inhibitor of SGLT2 and has a specific mechanism of action. However, one limitation of using 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden is that it is not effective in all patients with type 2 diabetes, and some patients may experience side effects such as urinary tract infections and genital mycotic infections.

Future Directions

There are several future directions for the research and development of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden. One direction is to investigate the long-term safety and efficacy of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden in patients with type 2 diabetes. Another direction is to explore the potential use of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden in the treatment of other diseases such as heart failure and chronic kidney disease. Additionally, there is a need to develop new SGLT2 inhibitors with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden is a novel drug that has been shown to be effective in the treatment of type 2 diabetes. It works by inhibiting the reabsorption of glucose in the kidneys and has several biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for research and development in this field.

Scientific Research Applications

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden has been extensively studied in preclinical and clinical trials. In preclinical studies, 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden has been shown to improve glucose tolerance, reduce insulin resistance, and improve beta-cell function in animal models of type 2 diabetes. In clinical trials, 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden has been shown to improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-12(2)18-24(20,21)15-7-5-13(6-8-15)23-11-16(19)17-10-14-4-3-9-22-14/h5-8,12,14,18H,3-4,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDRBOGGAISFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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